molecular formula C11H24O B1581812 3-Undecanol CAS No. 6929-08-4

3-Undecanol

Cat. No.: B1581812
CAS No.: 6929-08-4
M. Wt: 172.31 g/mol
InChI Key: HCARCYFXWDRVBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Undecanol is a natural product found in Angelica gigas with data available.

Biological Activity

3-Undecanol, a secondary alcohol with the molecular formula C11H24OC_{11}H_{24}O, is notable for its unique biological activities and potential applications in various fields. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by a hydroxyl group (-OH) attached to the third carbon of an eleven-carbon alkane chain. Its chiral nature at the third carbon endows it with optical activity, which is significant in both chemical synthesis and biological interactions. The compound is a colorless liquid with a mild odor and is insoluble in water, making it suitable for various organic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, particularly against bacteria and fungi. Its mechanism primarily involves disrupting microbial cell membranes, leading to cell death. This disruption occurs due to alterations in membrane fluidity, which affects cellular functions and integrity.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Candida albicans0.8 mg/mL

Binding Affinity in Insect Olfaction

A significant study highlighted the interaction between this compound and the odorant binding protein BminOBP3 from Bactrocera minax. The research demonstrated that this compound binds specifically to this protein, suggesting its role as a sex pheromone in this species. The binding affinity was characterized using molecular docking techniques, revealing critical amino acid residues involved in this interaction .

Table 2: Binding Affinity Data for BminOBP3

LigandBinding Affinity (K_i)Reference
Undecanol19.57 ± 0.45 μM
Control Ligand11.59 ± 0.51 μM

Toxicological Studies

A comprehensive study on the toxicity of related alkanols provided insights into the safety profile of this compound. In a repeated-dose toxicity study on rats, no significant toxicological effects were observed at doses up to 2000 mg/kg body weight per day, establishing a No Observed Effect Level (NOEL) for systemic toxicity .

Table 3: Toxicity Study Results

CompoundDose (mg/kg bw/d)Observed EffectsNOEL (mg/kg bw/d)
1-Undecanol0, 100, 500, 2000No significant effects2000
This compoundNot directly testedSimilar metabolic pathwaysN/A

The primary mechanism underlying the biological activity of this compound involves its interaction with cellular membranes:

  • Membrane Disruption : By integrating into lipid bilayers, it alters membrane fluidity, leading to increased permeability and eventual cell lysis in microbial cells.
  • Cell Signaling Modulation : Its presence may influence signaling pathways related to stress responses in various organisms.

Properties

IUPAC Name

undecan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O/c1-3-5-6-7-8-9-10-11(12)4-2/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCARCYFXWDRVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6929-08-4
Record name 3-Undecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6929-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecan-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006929084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Undecanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158504
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Undecan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.322
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Undecanol
Reactant of Route 2
3-Undecanol
Reactant of Route 3
Reactant of Route 3
3-Undecanol
Reactant of Route 4
Reactant of Route 4
3-Undecanol
Reactant of Route 5
Reactant of Route 5
3-Undecanol
Reactant of Route 6
Reactant of Route 6
3-Undecanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.